

Application Note: High-Resolution Mass Spectrometry Analysis of H-Pro-Phe-NH₂ HCl

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Compound of Interest

Compound Name: *H-Pro-Phe-NH₂ HCl*

Cat. No.: *B1494561*

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Abstract

This application note provides a comprehensive guide for the detailed mass spectrometric analysis of the synthetic dipeptide amide, **H-Pro-Phe-NH₂ HCl**. This document is intended for researchers, scientists, and professionals in drug development engaged in the characterization of synthetic peptides. The protocols herein describe methodologies for accurate mass determination and structural elucidation using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS). We delve into the rationale behind experimental parameter selection, offering insights into the unique fragmentation patterns of proline-containing peptides.

Introduction: The Significance of H-Pro-Phe-NH₂ HCl Characterization

H-Pro-Phe-NH₂, or Prolyl-Phenylalaninamide, is a dipeptide amide of interest in various fields of biochemical and pharmaceutical research. As a synthetic peptide, its purity and structural integrity are paramount for its use in biological assays and as a potential therapeutic agent or building block. Mass spectrometry is an indispensable tool for the unambiguous confirmation of its identity, offering high sensitivity and specificity.[1][2]

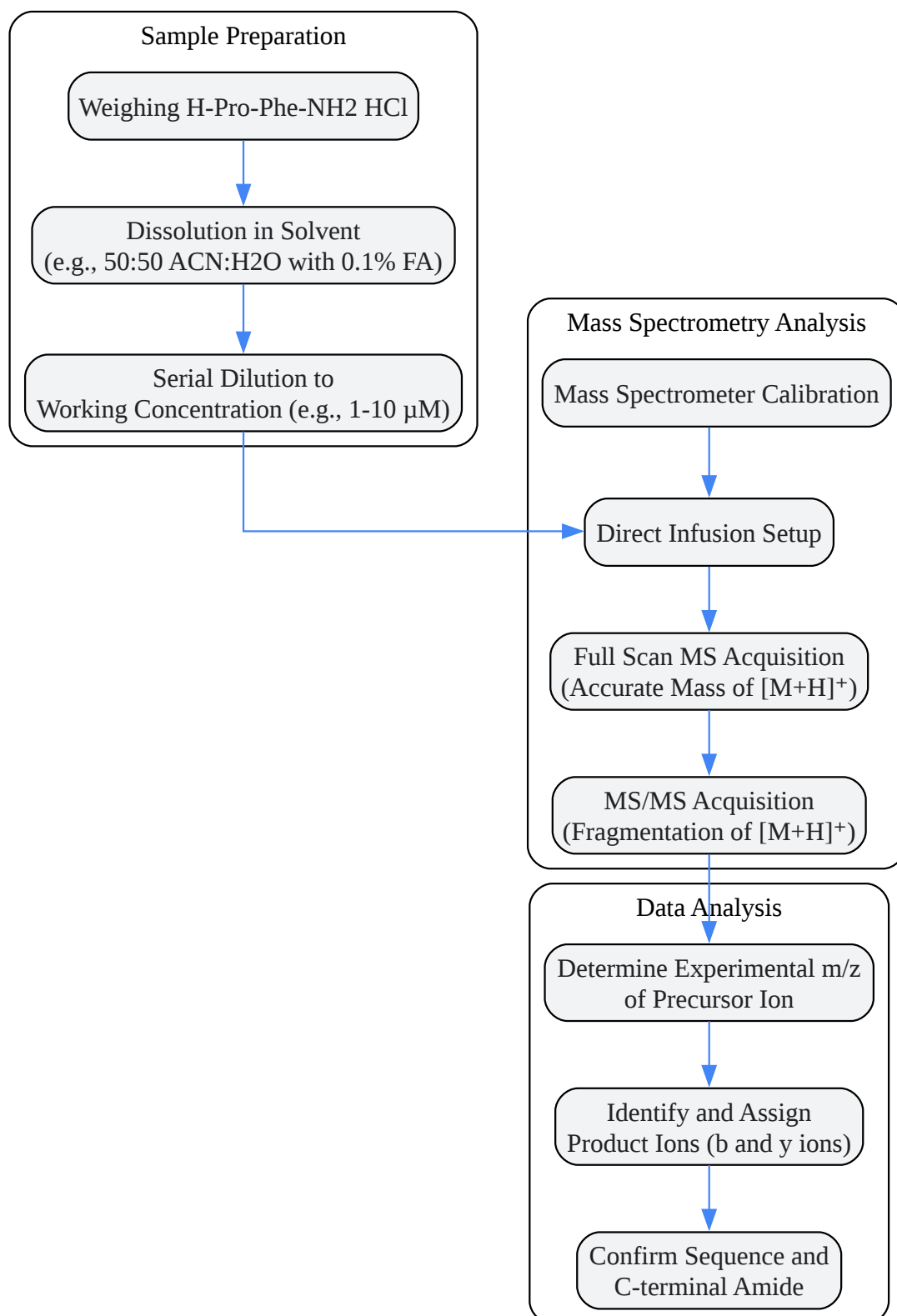
This guide will focus on two primary mass spectrometry techniques:

- Full Scan MS: To determine the accurate mass of the protonated molecule, $[M+H]^+$, confirming the elemental composition.
- Tandem MS (MS/MS): To induce fragmentation of the parent ion and analyze the resulting product ions, thereby elucidating the amino acid sequence and confirming the presence of the C-terminal amide.

The presence of a proline residue introduces specific fragmentation behaviors, often referred to as the "proline effect," which leads to preferential cleavage at the N-terminal side of the proline residue.[3] Understanding this phenomenon is critical for the accurate interpretation of the resulting mass spectra.

Experimental Workflow

A systematic approach is essential for the successful analysis of **H-Pro-Phe-NH₂ HCl**. The overall workflow involves sample preparation, mass spectrometer calibration, data acquisition via direct infusion, and subsequent data analysis.



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Figure 1: General experimental workflow for the mass spectrometry analysis of **H-Pro-Phe-NH₂ HCl**.

Detailed Protocols

Materials and Reagents

- **H-Pro-Phe-NH₂ HCl** (Purity >95%)
- Acetonitrile (ACN), HPLC-MS grade
- Water, HPLC-MS grade
- Formic Acid (FA), MS grade

Sample Preparation Protocol

The goal of sample preparation is to create a dilute, ionized solution of the analyte that is free of contaminants that could interfere with the analysis.[4][5]

- Stock Solution Preparation (1 mM):
 - Accurately weigh approximately 2.98 mg of **H-Pro-Phe-NH₂ HCl** (MW = 297.79 g/mol).
 - Dissolve in 1 mL of a 50:50 (v/v) solution of Acetonitrile and Water. This solvent mixture is effective for a wide range of peptides and is compatible with ESI.
 - Vortex briefly to ensure complete dissolution.
- Working Solution Preparation (10 μM):
 - Perform a serial dilution of the stock solution. For example, dilute 10 μL of the 1 mM stock solution into 990 μL of the analysis solvent.
 - The final analysis solvent should be 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The addition of formic acid is crucial as it acidifies the mobile phase, which promotes protonation of the peptide and enhances the ion signal in positive ESI mode.[6]

Mass Spectrometry Protocol

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer used.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurements.

Ionization Mode: Positive Electrospray Ionization (ESI)

3.3.1. ESI Source Parameters

Optimizing ESI source parameters is critical to ensure stable ion generation and minimize in-source fragmentation.[7][8]

Parameter	Recommended Value	Rationale
Capillary Voltage	3.5 - 4.5 kV	Creates a strong electric field to generate charged droplets.
Sheath Gas Flow Rate	10 - 20 (arbitrary units)	Assists in nebulizing the sample solution.
Auxiliary Gas Flow Rate	2 - 5 (arbitrary units)	Helps to evaporate the solvent from the droplets.
Capillary Temperature	275 - 325 °C	Facilitates desolvation of the ions.

3.3.2. Full Scan MS Acquisition

- Infusion: Infuse the 10 μ M working solution directly into the mass spectrometer at a flow rate of 5-10 μ L/min.
- Mass Range: Set the scan range to m/z 150-500 to encompass the expected precursor ion.
- Resolution: Utilize a high resolution setting (e.g., >70,000) to obtain accurate mass measurements.
- Data Acquisition: Acquire data for approximately 1-2 minutes to obtain a stable signal and an averaged spectrum.

3.3.3. MS/MS Acquisition (Product Ion Scan)

- Precursor Ion Selection: Set the mass spectrometer to isolate the $[M+H]^+$ ion of H-Pro-Phe-NH₂ (calculated $m/z \approx 262.15$).
- Collision Gas: Use an inert gas such as nitrogen or argon.
- Collision Energy (CE): Apply a normalized collision energy in the range of 15-30%. A range of CEs should be tested to obtain optimal fragmentation, revealing both high and low energy fragmentation pathways. Collision-induced dissociation (CID) is a common method for peptide fragmentation.^{[9][10]}
- Resolution: Maintain high resolution for the product ion scan to accurately determine the masses of the fragment ions.

Expected Results and Discussion

Accurate Mass of the Precursor Ion

The chemical formula for H-Pro-Phe-NH₂ is C₁₄H₁₉N₃O₂. The monoisotopic mass of the neutral molecule is approximately 261.1477 g/mol. In positive ion mode ESI-MS, the molecule will be protonated, resulting in the $[M+H]^+$ ion.

Table 1: Theoretical Mass of H-Pro-Phe-NH₂

Species	Chemical Formula	Monoisotopic Mass (Da)
[M]	C ₁₄ H ₁₉ N ₃ O ₂	261.1477
$[M+H]^+$	C ₁₄ H ₂₀ N ₃ O ₂ ⁺	262.1550

The full scan MS spectrum should show a prominent peak at an m/z value very close to 262.1550. A mass accuracy of <5 ppm is expected with a high-resolution instrument.

MS/MS Fragmentation Analysis

Upon collision-induced dissociation, protonated peptides typically fragment along the peptide backbone, producing b- and y-type ions.

- b-ions: Contain the N-terminus and are formed by cleavage of the amide bond.
- y-ions: Contain the C-terminus and are also formed by cleavage of the amide bond, with the charge retained on the C-terminal fragment.

The presence of proline significantly influences fragmentation, often leading to a dominant b-ion corresponding to cleavage N-terminal to the proline residue.[11][12]

Figure 2: Predicted fragmentation of H-Pro-Phe-NH₂.

Table 2: Predicted b- and y-ions for H-Pro-Phe-NH₂

Ion Type	Sequence	Chemical Formula	Theoretical m/z
b ₁	Pro	C ₅ H ₈ NO ⁺	98.0600
y ₁	Phe-NH ₂	C ₉ H ₁₂ N ₂ O ⁺	165.0917

Interpretation of the Spectrum:

- The y₁ ion at m/z 165.0917 is diagnostic for the Phenylalanine-amide at the C-terminus. Its presence confirms that the C-terminus is amidated rather than a free carboxylic acid.
- The b₁ ion at m/z 98.0600 corresponds to the protonated proline residue after cleavage of the peptide bond.
- A prominent peak corresponding to the immonium ion of Phenylalanine at m/z 120.0813 (C₈H₁₀N⁺) is also expected.
- Due to the "proline effect," cleavage N-terminal to the proline is highly favored, which in this dipeptide would result in the b₁ ion.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive mass spectrometric analysis of **H-Pro-Phe-NH₂ HCl**. By employing high-resolution ESI-MS and MS/MS, researchers can confidently confirm the identity and structure of this synthetic dipeptide. The characteristic fragmentation pattern, including the diagnostic y₁

ion, allows for unambiguous verification of the amino acid sequence and the C-terminal amidation. Understanding the specific fragmentation behavior induced by the proline residue is key to the successful interpretation of the data.

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